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Compound of Interest

Compound Name: AZ66

Cat. No.: B605735

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in preventing
common casting defects in the AZ66 magnesium alloy.

Frequently Asked Questions (FAQSs)

Q1: What are the most common casting defects observed in AZ66 and similar magnesium
alloys?

Al: The most prevalent casting defects in magnesium alloys like AZ66 include:

Gas Porosity: This appears as small, generally spherical holes, either on the surface or
internally. It is caused by the entrapment of gas during the casting process.[1]

o Shrinkage Porosity: These are jagged, angular voids that form due to insufficient liquid metal
to compensate for volumetric shrinkage during solidification.[2] This can manifest as
elongated porosity or more severe shrinkage cavities.[2]

e Hot Tearing: This defect appears as irregular, crack-like fissures on the casting surface,
occurring at high temperatures when the solidifying metal has low strength.

¢ Inclusions: These are non-metallic particles, such as oxides or pieces of the mold material,
that become trapped within the casting, creating stress concentration points.[3]

¢ Cold Shuts: These are linear defects on the casting surface where two streams of molten
metal have failed to fuse together properly.
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Q2: What is the primary cause of gas porosity in AZ66 castings and how can it be minimized?

A2: The primary cause of gas porosity is the absorption of hydrogen by the molten magnesium
alloy, which is then released during solidification due to its lower solubility in the solid phase. To
minimize gas porosity:

o Melt Protection: Use a protective gas cover, such as a mixture of SF6 or SO2 with a carrier
gas (e.g., N2 or CO2), to prevent the molten metal from reacting with atmospheric moisture.

e Melt Cleanliness: Ensure all tools and materials that come into contact with the melt are
clean and dry to avoid introducing hydrogen.

e Degassing: While less common for magnesium than aluminum, holding the melt at a
controlled temperature can allow some dissolved hydrogen to escape.

e Controlled Pouring: Ensure a smooth, non-turbulent flow of molten metal into the mold to
prevent the entrapment of air.

Q3: How does hot tearing occur in AZ66 alloy and what are the key preventative measures?

A3: Hot tearing occurs during the final stages of solidification when the dendrite network is
weak and unable to withstand the tensile stresses generated by thermal contraction. Key
preventative measures include:

o Alloy Composition: The composition of the alloy can influence its hot tearing susceptibility.

e Grain Refinement: A fine-grained microstructure enhances the feedability of the remaining
liquid metal to heal incipient tears.

» Casting Design: Avoid sharp corners and abrupt changes in section thickness in the casting
design, as these areas act as stress concentrators.

e Mold Temperature: A higher mold temperature can reduce the cooling rate and thermal
gradients, thereby lowering the thermal stresses.

Troubleshooting Guides
Issue 1: Presence of Porosity in the Casting
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Symptoms:

e Spherical, smooth-walled cavities (gas porosity).

e Angular, jagged voids (shrinkage porosity).[2]

Possible Causes & Solutions:

Cause

Solution

Gas Porosity:

Inadequate melt protection

Ensure a consistent and sufficient flow of

protective gas over the melt surface.

Contaminated melting tools or ingot

Pre-heat and thoroughly clean all tools and

charge materials before they contact the melt.

Turbulent mold filling

Optimize the gating system design to ensure a
smooth, laminar flow of metal into the mold

cavity.

Shrinkage Porosity:

Inadequate feeding

Design an effective gating and risering system
to ensure a continuous supply of molten metal
to the solidifying casting.

Unfavorable temperature gradients

Utilize chills or modify the mold design to
promote directional solidification towards the

risers.

Poor alloy fluidity

Adjust the pouring temperature to be within the
recommended range for AZ66 to ensure it can

flow into all sections of the mold.

Troubleshooting Workflow: Porosity
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Caption: Troubleshooting workflow for porosity defects.

Issue 2: Presence of Hot Tearing in the Casting

Symptoms:

» Visible cracks on the casting surface, often at changes in section or near fillets.

+ Cracks have a ragged, irregular appearance.
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Possible Causes & Solutions:

Cause

Solution

Coarse grain structure

Implement grain refinement techniques (see

Experimental Protocols section).

High thermal stresses

Increase the mold temperature to reduce the
cooling rate and thermal gradients.

Restrained shrinkage

Modify the casting and mold design to allow for
easier contraction during cooling. Avoid sharp

internal corners.

Inadequate late-stage feeding

Ensure the gating system is designed to provide

liquid metal to the final solidifying regions.

Troubleshooting Workflow: Hot Tearing
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Caption: Troubleshooting workflow for hot tearing defects.

Quantitative Data

Disclaimer: The following parameters are based on typical values for similar Mg-Al-Zn alloys
(e.g., AZ80, AZ91) and should be used as a starting point for the optimization of the AZ66
casting process.

Table 1. Recommended Casting Parameters for AZ66 Alloy (Starting Point)

Parameter Recommended Range

Melt Temperature 680 - 720 °C

Mold Temperature (Permanent Mold) 200 - 350 °C

Pouring Speed Slow and controlled to minimize turbulence
Protective Gas SF6 (0.5%) in CO2 or N2

Experimental Protocols
Melt Preparation and Handling

e Crucible Preparation: Use a clean, pre-heated steel crucible. Ensure no residual
contaminants are present.

o Charging: Place the AZ66 ingot into the crucible. Add any alloying elements or grain refiners
at this stage.

¢ Melting: Heat the crucible in a resistance or induction furnace.

o Melt Protection: Once the charge begins to melt, introduce a protective gas atmosphere over
the melt surface to prevent oxidation and hydrogen pickup.

o Melt Temperature Control: Use a calibrated thermocouple to monitor the melt temperature
and ensure it is within the desired range.
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» Holding: Hold the melt at the target temperature for a sufficient time to ensure all
components are fully dissolved and the temperature is uniform.

e Dross Removal: Before pouring, carefully skim any dross from the melt surface.

Grain Refinement by Carbon Inoculation (Example
Protocol)

o Melt Preparation: Prepare the AZ66 melt as described above.

 Inoculant Addition: Add a carbon-based refiner (e.g., hexachloroethane, C2CI6) to the melt.
This is typically done by plunging the wrapped inoculant into the melt. Safety Note: C2CI6
produces harmful fumes and must be used in a well-ventilated area with appropriate
personal protective equipment.

o Stirring: Gently stir the melt for 1-2 minutes to ensure uniform distribution of the inoculant.
o Holding: Allow the melt to sit for 5-10 minutes to allow the grain refining particles to disperse.

e Pouring: Pour the treated melt into the pre-heated mold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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